molecular formula C20H26ClNO2 B1441797 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219961-20-2

3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1441797
CAS No.: 1219961-20-2
M. Wt: 347.9 g/mol
InChI Key: DLZCZWFWINADER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzyloxy group, and a phenoxyethyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Coupling with Piperidine: The benzyloxy intermediate is then coupled with piperidine using a suitable coupling agent, such as a carbodiimide, to form the desired piperidine derivative.

    Hydrochloride Formation: Finally, the piperidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the piperidine moiety.

    2-(4-Phenoxyphenyl)ethylamine: Contains the phenoxyethyl group but differs in the amine structure.

    Piperidine hydrochloride: Contains the piperidine ring but lacks the benzyloxy and phenoxyethyl groups.

Uniqueness

3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride is unique due to its combination of a piperidine ring, benzyloxy group, and phenoxyethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[2-(4-phenylmethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-2-5-18(6-3-1)16-23-20-10-8-19(9-11-20)22-14-12-17-7-4-13-21-15-17;/h1-3,5-6,8-11,17,21H,4,7,12-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZCZWFWINADER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 6
3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.